![molecular formula C7H9Cl2N3 B560199 4-Chlorophenylguanidine hydrochloride CAS No. 14279-91-5](/img/structure/B560199.png)
4-Chlorophenylguanidine hydrochloride
Overview
Description
4-Chlorophenylguanidine hydrochloride is a potent and specific inhibitor of urokinase . It is also a positive allosteric modulator at acid sensing ion channel 3 (ASIC3), which increases its pH sensitivity . It is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .
Molecular Structure Analysis
The molecular formula of 4-Chlorophenylguanidine hydrochloride is C7H8ClN3.HCl . Its molecular weight is 206.07 .Physical And Chemical Properties Analysis
The molecular weight of 4-Chlorophenylguanidine hydrochloride is 206.07 . It is soluble to 100 mM in water .Scientific Research Applications
Urokinase Inhibition
4-Chlorophenylguanidine hydrochloride acts as a potent and specific inhibitor of urokinase, which is a serine protease involved in the degradation of the extracellular matrix and hence plays an important role in vascular diseases and cancer .
Modulation of ASIC3
It serves as a positive allosteric modulator at acid sensing ion channel 3 (ASIC3), increasing its pH sensitivity. This modulation is significant for understanding pain mechanisms since ASIC3 is involved in pain sensation .
Design of ASIC3 Ligands
The compound offers a chemical backbone for the design of new ASIC3 ligands, which can be used to study ASIC3 activity in vivo, providing insights into the role of this ion channel in various physiological processes .
Mechanism of Action
Target of Action
The primary targets of 4-Chlorophenylguanidine hydrochloride are ASIC3 (Acid Sensing Ion Channel 3) and urokinase . ASIC3 is a sodium channel that opens in response to lowered extracellular pH . Urokinase is a serine protease, its primary physiological substrate is plasminogen, which is an inactive form of plasmin . Urokinase plays an important role in vascular diseases and cancer .
Mode of Action
4-Chlorophenylguanidine hydrochloride acts as a positive allosteric modulator of ASIC3, reversing the effects of ASIC3 desensitization . It influences ASIC3 activity through directly activating the channel and increasing proton sensitivity . As for urokinase, 4-Chlorophenylguanidine hydrochloride acts as a potent and selective inhibitor .
Biochemical Pathways
The compound’s interaction with ASIC3 and urokinase affects the pain signaling pathway and the plasminogen activation system , respectively. By modulating ASIC3, it can influence pain signals caused by ischemia and inflammation . By inhibiting urokinase, it can affect the conversion of plasminogen to plasmin, thereby influencing processes such as fibrinolysis, cell migration, and tissue remodeling .
Result of Action
The modulation of ASIC3 by 4-Chlorophenylguanidine hydrochloride can lead to changes in pain perception, potentially providing analgesic effects . The inhibition of urokinase can impact processes such as cell migration and tissue remodeling, which are relevant in conditions like cancer and vascular diseases .
Action Environment
The action of 4-Chlorophenylguanidine hydrochloride can be influenced by environmental factors such as pH. Its modulation of ASIC3, a proton-sensitive sodium channel, suggests that changes in extracellular pH could impact its efficacy . Additionally, factors affecting the stability of the compound, such as temperature and storage conditions, could also influence its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFZXBDENVVLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657531 | |
Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylguanidine hydrochloride | |
CAS RN |
14279-91-5 | |
Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chlorophenyl)guanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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